Ethyl benzo[d]thiazole-4-carboxylate
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Overview
Description
Ethyl benzo[d]thiazole-4-carboxylate is a heterocyclic compound that contains a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The ethyl ester group attached to the carboxylate moiety enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzo[d]thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with ethyl chloroformate under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
Ethyl benzo[d]thiazole-4-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl benzo[d]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl benzo[d]thiazole-4-carboxylate can be compared with other benzothiazole derivatives:
Benzothiazole: The parent compound, known for its antimicrobial and antifungal properties.
2-Aminobenzothiazole: A derivative with significant biological activity, used in various pharmaceutical applications.
Benzothiazole-2-thiol: Known for its antioxidant and anticancer properties.
Uniqueness
This compound stands out due to its ethyl ester group, which enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h3-6H,2H2,1H3 |
InChI Key |
JAGHKXNWDOJRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)SC=N2 |
Origin of Product |
United States |
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